Comparative Potency Analysis: Glucokinase activator 1 Exhibits 3.8-Fold Higher In Vitro Potency than PSN-GK1
Glucokinase activator 1 demonstrates a glucokinase EC50 of 34 nM . This represents a 3.8-fold improvement in potency relative to the well-characterized reference GKA, PSN-GK1, which exhibits an EC50 of 130 nM under comparable assay conditions [1]. Furthermore, Glucokinase activator 1 is more potent than TMG-123 (EC50 = 320-350 nM for human liver GK) and MK-0941 (EC50 = 240 nM at 2.5 mM glucose) . Lower EC50 values imply that lower molar quantities of compound are required to achieve equivalent target engagement in experimental systems, reducing potential off-target effects and conserving precious compound stock.
| Evidence Dimension | Glucokinase Activation Potency (EC50) |
|---|---|
| Target Compound Data | 34 nM |
| Comparator Or Baseline | PSN-GK1: 130 nM; TMG-123: 320 nM (human liver); MK-0941: 240 nM (at 2.5 mM glucose) |
| Quantified Difference | 3.8-fold more potent than PSN-GK1; 9.4-fold more potent than TMG-123 |
| Conditions | In vitro recombinant glucokinase enzyme activation assays |
Why This Matters
Higher intrinsic potency reduces the required molar amount per experiment, conserves compound, and may mitigate concentration-dependent off-target liabilities in vitro.
- [1] Fyfe MCT, et al. Glucokinase activator PSN-GK1 displays enhanced antihyperglycaemic and insulinotropic actions. Diabetologia. 2007;50(6):1277-1287. View Source
